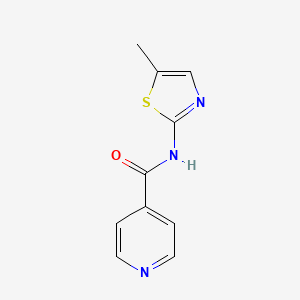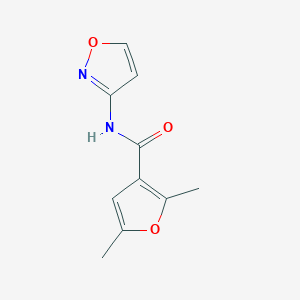![molecular formula C19H20FN3O6S B3489668 1-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}-2-(3-METHYL-4-NITROPHENOXY)-1-ETHANONE](/img/structure/B3489668.png)
1-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}-2-(3-METHYL-4-NITROPHENOXY)-1-ETHANONE
Übersicht
Beschreibung
1-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-2-(3-methyl-4-nitrophenoxy)-1-ethanone is a complex organic compound that features a piperazine ring substituted with a fluorophenylsulfonyl group and a nitrophenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-2-(3-methyl-4-nitrophenoxy)-1-ethanone typically involves multiple steps. One common route includes the reaction of 4-fluorobenzenesulfonyl chloride with piperazine to form 1-(4-fluorophenylsulfonyl)piperazine. This intermediate is then reacted with 2-(3-methyl-4-nitrophenoxy)acetyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-2-(3-methyl-4-nitrophenoxy)-1-ethanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used.
Hydrolysis: Acidic or basic aqueous solutions are typically employed.
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted phenyl derivatives.
Hydrolysis: Breakdown into the corresponding carboxylic acid and alcohol.
Wissenschaftliche Forschungsanwendungen
1-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-2-(3-methyl-4-nitrophenooxy)-1-ethanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interactions of sulfonyl and nitro groups with biological macromolecules.
Wirkmechanismus
The mechanism of action of 1-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-2-(3-methyl-4-nitrophenooxy)-1-ethanone involves its interaction with specific molecular targets. The fluorophenylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The nitrophenoxy group may also play a role in binding to biological targets, influencing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Fluorophenylsulfonyl)piperidine: Similar structure but lacks the nitrophenoxy group.
1-(4-Fluorophenylsulfonyl)-4-phenylpiperazine: Contains a phenyl group instead of the nitrophenoxy group.
1-Bis(4-fluorophenyl)methyl piperazine: Features two fluorophenyl groups but lacks the sulfonyl and nitrophenoxy groups.
Uniqueness
1-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-2-(3-methyl-4-nitrophenooxy)-1-ethanone is unique due to the combination of its fluorophenylsulfonyl and nitrophenoxy groups, which confer distinct chemical and biological properties not found in the similar compounds listed above.
Eigenschaften
IUPAC Name |
1-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-2-(3-methyl-4-nitrophenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O6S/c1-14-12-16(4-7-18(14)23(25)26)29-13-19(24)21-8-10-22(11-9-21)30(27,28)17-5-2-15(20)3-6-17/h2-7,12H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHZTJNIUHERQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B3489589.png)
![(5-METHYL-3-THIENYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE](/img/structure/B3489596.png)
![METHYL 4-CYANO-3-METHYL-5-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YLCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE](/img/structure/B3489602.png)

![2-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]furan-3-carboxamide](/img/structure/B3489631.png)
![N-[4-ethyl-5-methyl-3-(piperidine-1-carbonyl)thiophen-2-yl]benzamide](/img/structure/B3489644.png)




METHANONE](/img/structure/B3489683.png)
METHANONE](/img/structure/B3489686.png)
![N~3~-[3-(ACETYLAMINO)PHENYL]-2-METHYL-3-FURAMIDE](/img/structure/B3489694.png)

